1-(Mesitylsulfonyl)piperidine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-(Mesitylsulfonyl)piperidine-2-carboxylic acid typically involves the reaction of mesitylsulfonyl chloride with piperidine-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1-(Mesitylsulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Mesitylsulfonyl)piperidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Mesitylsulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring provides structural stability and can interact with various biological molecules .
Comparison with Similar Compounds
1-(Mesitylsulfonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(Tosyl)piperidine-2-carboxylic acid: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
1-(Benzylsulfonyl)piperidine-2-carboxylic acid: Contains a benzylsulfonyl group, offering different reactivity and applications.
1-(Phenylsulfonyl)piperidine-2-carboxylic acid: Features a phenylsulfonyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its mesitylsulfonyl group, which provides distinct reactivity and stability compared to other sulfonyl derivatives .
Biological Activity
1-(Mesitylsulfonyl)piperidine-2-carboxylic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a piperidine ring and a mesitylsulfonyl group, provides a platform for diverse chemical reactions and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO4S. The structure includes a piperidine ring, a carboxylic acid group, and a mesitylsulfonyl moiety, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mesitylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring enhances the compound's structural stability and allows it to interact effectively with various biological molecules.
Biological Applications
This compound is utilized in several research areas:
- Proteomics : It is employed in proteomics research to study protein interactions and functions, aiding in the understanding of cellular processes.
- Drug Development : The compound serves as a building block for synthesizing more complex molecules that may have therapeutic applications.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes, although detailed mechanisms remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-(Tosyl)piperidine-2-carboxylic acid | Contains a tosyl group | Similar reactivity but different stability |
1-(Benzylsulfonyl)piperidine-2-carboxylic acid | Features a benzylsulfonyl group | Varies in enzyme interaction |
1-(Phenylsulfonyl)piperidine-2-carboxylic acid | Contains a phenylsulfonyl group | Influences chemical properties |
The presence of the mesitylsulfonyl group distinguishes this compound from others by providing unique reactivity patterns and stability under various conditions.
Case Studies
Recent studies have highlighted the potential of this compound in drug discovery:
- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in developing therapeutic agents targeting metabolic disorders .
- Synthesis of Novel Derivatives : Investigations into the synthesis of derivatives using this compound as a precursor have shown promising results in enhancing biological activity compared to parent structures .
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-10-8-11(2)14(12(3)9-10)21(19,20)16-7-5-4-6-13(16)15(17)18/h8-9,13H,4-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJLSZKKAXPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788177 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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